molecular formula C17H23FN2O4 B1586368 2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid CAS No. 444892-80-2

2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid

Cat. No. B1586368
M. Wt: 338.4 g/mol
InChI Key: ZSGKIKRNLJANGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid, also known as Fmoc-L-3,4-difluorophenylalanine, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a modified form of phenylalanine, an essential amino acid that plays an important role in protein biosynthesis. The incorporation of fluorine atoms in the phenylalanine molecule enhances its physicochemical properties and makes it a valuable tool in drug discovery research.

Scientific Research Applications

Chemical Synthesis and Modifications

Research on compounds similar to 2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid often involves the exploration of chemical synthesis and modifications to understand their structure-activity relationships. For instance, studies on aminosuccinyl peptides and their transformation into piperazine-2,5-dione derivatives in neutral media highlight the intricate processes involved in peptide modifications and the potential to generate novel compounds with varied biological activities (Schön & Kisfaludy, 2009). Similarly, the development of a 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) protected glycosyl donor showcases the advancements in carbohydrate chemistry and the potential applications in synthesizing complex molecules (Spjut, Qian, & Elofsson, 2010).

Photophysical Properties and Molecular Interactions

Investigations into the photophysical properties of norfloxacin and its derivatives, including those with piperazinyl groups, provide insights into the molecular interactions and charge transfer mechanisms that can influence the behavior of similar compounds (Cuquerella, Miranda, & Bosca, 2006). Understanding these properties is crucial for designing molecules with specific optical or electronic characteristics, which can have applications in materials science and molecular engineering.

Antibacterial Activity

Research on quinolone antibacterials with novel piperazine substitutions has contributed to the development of compounds with significant in vitro and in vivo antibacterial activity (Ziegler et al., 1990). Such studies are essential for discovering new therapeutic agents and understanding the molecular basis of their activity, potentially leading to improved treatments for bacterial infections.

Antifungal Applications

The synthesis and evaluation of N-(fluorophenyl)piperazinyl benzoxaboroles and their analogues highlight the potential of fluorophenyl and piperazine derivatives in developing antifungal agents. The structural analysis and biological activity assessment against various fungal species underscore the importance of molecular design in creating effective antifungal compounds (Borys et al., 2019).

Analytical Methods and Biological Evaluation

Developing analytical methods for determining receptor antagonists in biological samples is crucial for understanding the pharmacokinetics and pharmacodynamics of these compounds. Studies on the determination of 5-HT receptor antagonists using liquid chromatography electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) in rat plasma and brain tissue provide valuable methodologies for analyzing similar compounds (Zheng et al., 2013).

properties

IUPAC Name

2-(2-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O4/c1-17(2,3)24-16(23)20-10-8-19(9-11-20)14(15(21)22)12-6-4-5-7-13(12)18/h4-7,14H,8-11H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGKIKRNLJANGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376095
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boc-piperazinyl)-2-(2-fluorophenyl)acetic acid

CAS RN

444892-80-2
Record name [4-(tert-Butoxycarbonyl)piperazin-1-yl](2-fluorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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